molecular formula C15H25N3O14P2 B1263489 CDP-ascarylose

CDP-ascarylose

Katalognummer B1263489
Molekulargewicht: 533.32 g/mol
InChI-Schlüssel: JHEDABDMLBOYRG-FQTMVLHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CDP-ascarylose is a pyrimidine nucleotide-sugar.

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Characterization

  • Biosynthesis Process : CDP-ascarylose (CDP-3,6-dideoxy-L-arabino-hexose) is synthesized through a series of enzymatic reactions, starting with the conversion of alpha-D-glucose-1-phosphate to CDP-D-glucose. This process involves multiple enzymes, such as cytidylyltransferase and dehydratase, to produce the 3,6-dideoxyhexose structure characteristic of CDP-ascarylose (Thorson, Kelly, & Liu, 1994).

  • Enzymatic Function and Structure : Detailed studies have been conducted on the enzymes involved in CDP-ascarylose biosynthesis. For example, CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) and its reductase (E3) are key enzymes in the pathway. E1 is a pyridoxamine 5'-phosphate dependent iron-sulfur protein, and E3 is an NADH dependent plant type [2Fe-2S] containing flavoenzyme. These enzymes' redox properties have been extensively analyzed to understand their roles in the biosynthesis of ascarylose (Burns, Pieper, Liu, & Stankovich, 1996).

Role in Lipopolysaccharides and Antigenicity

  • Presence in Lipopolysaccharides : CDP-ascarylose is a component of the lipopolysaccharides (LPS) of certain gram-negative bacteria, such as Yersinia pseudotuberculosis. The LPS containing these 3,6-dideoxyhexoses are crucial for bacterial antigenicity and serological specificity, playing a significant role in the organism's pathogenicity (Thorson, Lo, Ploux, He, & Liu, 1994).

  • Antigenic Determinants : These dideoxyhexoses, including ascarylose, are dominant antigenic determinants in the LPS of gram-negative bacteria. Understanding their biosynthesis is key to grasping the genetic and biochemical basis of serotype variations and antigenic differences among bacterial species (Liu & Thorson, 1994).

Genetic and Molecular Insights

  • Genetic Analysis : The genetic aspects of CDP-ascarylose biosynthesis have been explored. Cloning and sequencing of genes involved in its biosynthesis, such as ascA, have provided insights into the molecular mechanisms and evolution of these biosynthetic pathways. This knowledge is instrumental in understanding the diversity and complexity of bacterial cell wall components (Lo, Miller, Lei, Thorson, Liu, & Schottel, 1994).

  • Enzymatic Mechanisms : The enzymatic mechanisms of the CDP-ascarylose biosynthesis pathway have been studied to identify critical amino acids and structural components responsible for enzyme function. This includes the analysis of enzyme cofactors and the role of specific amino acid residues in catalysis (Ploux, Lei, Vatanen, & Liu, 1995).

Implications for Antibiotic Development

  • Potential in Drug Development : Understanding the structure and function of enzymes involved in CDP-ascarylose biosynthesis can aid in developing inhibitors targeting these enzymes. This could be pivotal in creating new antibiotics or treatments against gram-negative bacterial infections (Smith, Szu, Bui, Liu, & Tsai, 2008).

Eigenschaften

Produktname

CDP-ascarylose

Molekularformel

C15H25N3O14P2

Molekulargewicht

533.32 g/mol

IUPAC-Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8+,9+,11+,12+,13+,14+/m0/s1

InChI-Schlüssel

JHEDABDMLBOYRG-FQTMVLHBSA-N

Isomerische SMILES

C[C@H]1[C@@H](C[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O

Kanonische SMILES

CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CDP-ascarylose
Reactant of Route 2
Reactant of Route 2
CDP-ascarylose
Reactant of Route 3
Reactant of Route 3
CDP-ascarylose
Reactant of Route 4
Reactant of Route 4
CDP-ascarylose
Reactant of Route 5
CDP-ascarylose
Reactant of Route 6
CDP-ascarylose

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.